molecular formula C17H24N6 B2555341 5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2380141-05-7

5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No. B2555341
CAS RN: 2380141-05-7
M. Wt: 312.421
InChI Key: IUKNXQSJWJUZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine involves the inhibition of certain enzymes that are involved in the progression of diseases such as cancer and viral infections. This compound has been found to bind to the active site of these enzymes, thereby preventing their activity.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine. One area of research is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Another area of research is the study of the potential applications of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other drugs.
In conclusion, 5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine is a promising compound that has shown potential applications in the field of medicine. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and there are several future directions for research in this area. However, further studies are needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine involves the reaction of 5-ethyl-2,4-dimethylpyrimidine with 1-(2-chloroethyl)piperazine in the presence of a base such as sodium hydride. The reaction takes place at a temperature of around 100°C and the resulting product is purified using column chromatography.

Scientific Research Applications

5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antiviral, and anticancer properties. In addition, this compound has been found to inhibit the activity of certain enzymes that are involved in the progression of various diseases.

properties

IUPAC Name

5-ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-4-14-10-18-17(19-11-14)23-8-6-22(7-9-23)16-15(5-2)13(3)20-12-21-16/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKNXQSJWJUZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.